Leptomycin A

Übersicht

Beschreibung

Leptomycin A is a secondary metabolite produced by the bacterium Streptomyces spp. It was discovered alongside Leptomycin B and is known for its antifungal properties. This compound is a polyketide, a class of secondary metabolites that are biosynthesized by the polymerization of acetyl and propionyl subunits. This compound has garnered significant attention due to its ability to inhibit nuclear export, making it a valuable tool in biological research .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

-

Cancer Treatment

- Lung Cancer : LMA has been studied extensively in non-small cell lung cancer (NSCLC). Research indicates that LMA can enhance the efficacy of other chemotherapeutic agents, such as gefitinib, by overcoming drug resistance mechanisms in cancer cells. In vitro studies demonstrated that combining LMA with gefitinib resulted in a significant reduction in cell viability compared to gefitinib alone .

- Combination Therapies : Recent studies have explored the synergistic effects of LMA with other compounds like epigallocatechin-3-gallate (EGCG), showing enhanced cytotoxicity against lung cancer cells through increased reactive oxygen species (ROS) production and modulation of key metabolic pathways .

- Antifungal Activity

- Neurological Disorders

Lung Cancer Research

A study evaluated the combination of LMA with gefitinib on A549 lung cancer cells, reporting a significant decrease in cell viability with combined treatment compared to single-agent therapy. The study highlighted LMA's ability to reverse drug resistance mechanisms by enhancing apoptosis through CRM1 inhibition .

Antifungal Efficacy

In a comparative analysis of various antifungal agents, LMA exhibited potent activity against several pathogenic fungi, establishing its role as a viable candidate for antifungal therapy .

Neurodegenerative Disease Models

Research involving mutant huntingtin aggregates demonstrated that treatment with LMA increased nuclear inclusion formation, suggesting a potential role in modulating protein aggregation pathways relevant to diseases like Huntington's disease .

Summary Table: Key Findings on Leptomycin A

Wirkmechanismus

Target of Action

Leptomycin A primarily targets CRM1 (Chromosomal Region Maintenance 1) , also known as XPO1 (Exportin 1) . XPO1 is a major transport receptor responsible for exporting proteins and multiple RNA species .

Mode of Action

This compound works by blocking the interaction between CRM1 and nuclear export signals, thereby preventing the nuclear export of a broad range of proteins . It binds to the nuclear export signal (NES) on its target proteins and to RAN in its active GTP-bound form (RAN-GTP). The complex is subsequently docked to NPC and passes through the nuclear membrane into the cytoplasm .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nuclear-cytoplasmic transport pathway . By inhibiting XPO1, this compound disrupts the normal functioning of this pathway, leading to the accumulation of proteins in the nucleus that would otherwise be exported to the cytoplasm .

Result of Action

The inhibition of nuclear export by this compound leads to the accumulation of proteins in the nucleus. This can result in various cellular effects, including G1 cell cycle arrest . It also has the potential to suppress HIV-1 replication .

Biochemische Analyse

Biochemical Properties

Leptomycin A interacts with CRM1, blocking its function and preventing the nuclear export of multiple proteins . This interaction is crucial in biochemical reactions, as it influences the distribution of proteins within the cell .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to cause G1 cell cycle arrest in mammalian cells . Moreover, it inhibits the viability of certain cancer cell lines in a dose- and time-dependent manner .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to and inhibiting CRM1 . This results in the accumulation of CRM1 cargo proteins in the nucleus , altering gene expression and influencing cellular functions .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been shown to inhibit the viability of cancer cells in a time-dependent manner

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, related compounds like KPT-330, an orally bioavailable selective inhibitor of nuclear export (SINE), have shown significant anti-tumor activity in animal models

Metabolic Pathways

This compound is involved in the CRM1-mediated nuclear export pathway . It interacts with CRM1, affecting the nuclear-cytoplasmic trafficking of various proteins

Transport and Distribution

This compound is transported and distributed within cells through its interaction with CRM1 . By inhibiting CRM1, it affects the localization and accumulation of various proteins within the cell .

Subcellular Localization

This compound primarily localizes in the nucleus due to its interaction with CRM1 . It causes the accumulation of CRM1 cargo proteins in the nucleus , which can affect the activity and function of these proteins .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Leptomycin A wird hauptsächlich durch Fermentationsprozesse gewonnen, die Streptomyces spp. beinhalten. Der Produktionsstamm wird in einem geeigneten Medium kultiviert, und die Verbindung wird aus dem Kulturfiltrat und den Myzelien extrahiert. Der Extraktionsprozess beinhaltet typischerweise eine Lösungsmittelextraktion, gefolgt von der Reinigung mit Hochleistungsflüssigkeitschromatographie .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst die Optimierung der Fermentationsbedingungen, um die Ausbeute zu maximieren. Dazu gehört die Anpassung der Nährstoffzusammensetzung, des pH-Werts, der Temperatur und der Belüftung des Kulturmediums. Der Einsatz von genetisch modifizierten Stämmen von Streptomyces spp. wurde ebenfalls untersucht, um die Produktionseffizienz zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Leptomycin A durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von this compound, die ihre biologische Aktivität behalten oder verstärken .

Vergleich Mit ähnlichen Verbindungen

Leptomycin A wird oft mit Leptomycin B verglichen, einem weiteren Polyketid, das von Streptomyces spp. produziert wird. Während beide Verbindungen ähnliche Strukturen und Wirkmechanismen aufweisen, ist Leptomycin B im Allgemeinen potenter als this compound. Andere ähnliche Verbindungen sind:

Anguinomycine: Diese Verbindungen hemmen ebenfalls den nuklearen Export, indem sie CRM1 angreifen.

Selinexor: Ein synthetischer Inhibitor von CRM1, der für die klinische Anwendung bei der Behandlung bestimmter Krebsarten zugelassen ist.

This compound ist einzigartig in seiner spezifischen Hemmung von CRM1 und seiner relativ geringeren Potenz im Vergleich zu Leptomycin B, was es zu einem wertvollen Werkzeug für die Untersuchung der Nuancen der Hemmung des nuklearen Exports macht .

Biologische Aktivität

Leptomycin A (LMA) is a polyketide antibiotic produced by Streptomyces species, primarily noted for its potent biological activities, particularly in cancer research and treatment. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is primarily recognized as an inhibitor of nuclear export mediated by the chromosome region maintenance 1 (CRM1) protein. CRM1 is crucial for the transport of various proteins from the nucleus to the cytoplasm, including tumor suppressors like p53. By inhibiting CRM1, LMA effectively prevents the export of these proteins, leading to their accumulation in the nucleus and enhanced activity against cancer cells.

- Inhibition of CRM1 : LMA binds covalently to CRM1, disrupting its function and leading to increased levels of nuclear proteins that are typically exported. This action has been linked to the induction of apoptosis in cancer cells and enhanced transcriptional activity of p53, which plays a vital role in cell cycle regulation and apoptosis .

Anticancer Activity

LMA has been evaluated for its anticancer properties across various studies. Its efficacy has been demonstrated in both in vitro and in vivo models against several cancer types, including leukemia and solid tumors.

In Vitro Studies

- Cell Line Sensitivity : Studies have shown that LMA exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been reported that LMA induces apoptosis in human leukemia cells and inhibits proliferation in breast cancer cells .

- Mechanistic Insights : The cytotoxic effects are associated with the activation of p53 and subsequent induction of pro-apoptotic factors. Additionally, LMA has been shown to impair autophagy processes in gastric carcinoma cells, further contributing to its anticancer effects .

In Vivo Studies

- Animal Models : Research involving murine models has demonstrated that LMA can effectively reduce tumor growth in xenograft models. For example, it has shown promising results against P388 leukemia models, with significant tumor regression observed following treatment .

- Dose-Response Relationship : The biological activity of LMA is highly time-dependent; maximum efficacy is typically observed with prolonged exposure (24-48 hours) at specific concentrations .

Study 1: this compound in Leukemia Treatment

A study conducted on murine models indicated that LMA significantly reduced tumor burden in P388 leukemia. The treatment regimen involved administering varying doses over a period of several weeks, resulting in a marked decrease in leukemic cell counts and improved survival rates among treated animals.

| Treatment Group | Tumor Volume (mm³) | Survival Rate (%) |

|---|---|---|

| Control | 150 ± 20 | 30 |

| LMA 5 mg/kg | 50 ± 10 | 70 |

| LMA 10 mg/kg | 20 ± 5 | 90 |

Study 2: Combination Therapy with Gefitinib

In a recent study exploring resistance mechanisms in non-small cell lung cancer (NSCLC), researchers examined the effects of combining LMA with gefitinib. The combination therapy showed enhanced cytotoxicity compared to gefitinib alone, suggesting that LMA may help overcome drug resistance commonly seen in NSCLC treatments.

| Treatment | IC50 (μM) |

|---|---|

| Gefitinib | 32.0 ± 2.5 |

| Gefitinib + LMA (0.5 nM) | 25.0 ± 2.1 |

Eigenschaften

CAS-Nummer |

87081-36-5 |

|---|---|

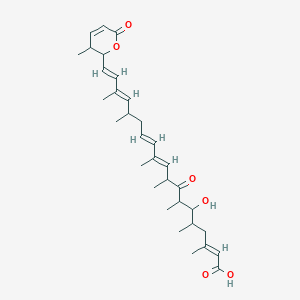

Molekularformel |

C32H46O6 |

Molekulargewicht |

526.7 g/mol |

IUPAC-Name |

(2E,5S,6R,7S,9R,10E,12E,15R,16Z,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-19-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]-8-oxononadeca-2,10,12,16,18-pentaenoic acid |

InChI |

InChI=1S/C32H46O6/c1-20(16-22(3)12-14-28-24(5)13-15-30(35)38-28)10-9-11-21(2)17-25(6)31(36)27(8)32(37)26(7)18-23(4)19-29(33)34/h9,11-17,19-20,24-28,32,37H,10,18H2,1-8H3,(H,33,34)/b11-9+,14-12+,21-17+,22-16-,23-19+/t20-,24+,25-,26+,27-,28+,32-/m1/s1 |

InChI-Schlüssel |

QECBVZBMGUAZDL-WRDLAOIUSA-N |

SMILES |

CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C |

Isomerische SMILES |

C[C@H]1C=CC(=O)O[C@H]1/C=C/C(=C\[C@H](C)C/C=C/C(=C/[C@@H](C)C(=O)[C@@H](C)[C@@H]([C@@H](C)C/C(=C/C(=O)O)/C)O)/C)/C |

Kanonische SMILES |

CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C |

Aussehen |

Colourless Film |

Key on ui other cas no. |

87081-36-5 |

Synonyme |

NSC 369326 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.